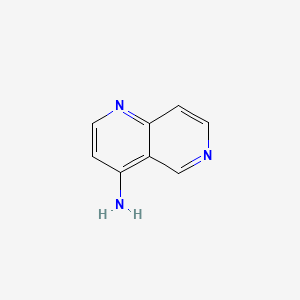

1,6-Naphthyridin-4-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,6-Naphthyridin-4-amine and its derivatives has been a topic of interest in recent years . For instance, Feng et al. developed a new library of spiro[indoline-3,4′-pyrazolo[3,4-b][1,6]naphthyridine]-2,5′(1′H)-dione derivatives through a novel ionic liquid (BMIm)Br-mediated and p-toluene sulfonic acid (p-TsOH)-catalyzed reaction .Molecular Structure Analysis

The molecular structure of 1,6-Naphthyridin-4-amine is characterized by a naphthyridine ring system, which is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This makes it the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

The chemical reactivity of 1,6-Naphthyridin-4-amine has been studied in various contexts. For example, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Physical And Chemical Properties Analysis

1,6-Naphthyridin-4-amine hydrochloride has a molecular weight of 181.62 . It is a powder at room temperature .Applications De Recherche Scientifique

Anticancer Properties

1,6-Naphthyridines, including 1,6-Naphthyridin-4-amine, have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .

Anti-HIV Activity

1,6-Naphthyridin-4-amine has been identified as having potential anti-HIV (Human Immunodeficiency Virus) properties . This makes it a subject of interest in the development of new treatments for HIV.

Antimicrobial Activity

This compound also exhibits antimicrobial activity, making it useful in the fight against various bacterial and fungal infections .

Analgesic Properties

1,6-Naphthyridin-4-amine has been found to have analgesic (pain-relieving) properties . This could potentially make it a component in the development of new pain relief medications.

Anti-Inflammatory Activity

The anti-inflammatory activity of 1,6-Naphthyridin-4-amine makes it a candidate for research in treatments for conditions characterized by inflammation .

Antioxidant Activity

1,6-Naphthyridin-4-amine has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Reactivity with Electrophilic or Nucleophilic Reagents

1,6-Naphthyridin-4-amine has been studied for its reactivity with electrophilic or nucleophilic reagents . This property is important in various chemical reactions and processes.

Formation of Metal Complexes

This compound has been found to form metal complexes . This property can be useful in various fields, including materials science and catalysis.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1,6-Naphthyridin-4-amine is the receptor tyrosine kinase AXL . AXL is a key player in many cellular processes such as proliferation, survival, and migration, and it has emerged as an attractive target in anticancer drug discovery .

Mode of Action

1,6-Naphthyridin-4-amine interacts with its target, AXL, by inhibiting its activity . This inhibition is achieved through the binding of the compound to the AXL receptor, which prevents the receptor from carrying out its normal function. The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .

Biochemical Pathways

The inhibition of AXL by 1,6-Naphthyridin-4-amine affects various biochemical pathways. AXL is involved in several signaling pathways that regulate cell survival, proliferation, and migration. By inhibiting AXL, these pathways are disrupted, leading to the potential halt of cancer cell growth and spread .

Pharmacokinetics

The pharmacokinetics of 1,6-Naphthyridin-4-amine are characterized by improved bioavailability and enhanced in vivo antitumor efficacy . The compound exhibits favorable pharmacokinetic properties with a mean residence time (MRT) of 16.5 hours and an area under the curve (AUC0-∞) of 59,815 ng h/mL in Sprague-Dawley rats .

Result of Action

The result of the action of 1,6-Naphthyridin-4-amine is a significant reduction in tumor growth. In AXL-driven tumor xenograft mice, the compound has shown to cause tumor regression at well-tolerated doses . This suggests that 1,6-Naphthyridin-4-amine could be a promising therapeutic candidate for AXL-targeting cancer treatment .

Propriétés

IUPAC Name |

1,6-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOHGKZCTXPHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343375 | |

| Record name | 1,6-Naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28593-08-0 | |

| Record name | 1,6-Naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

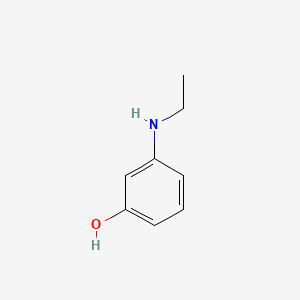

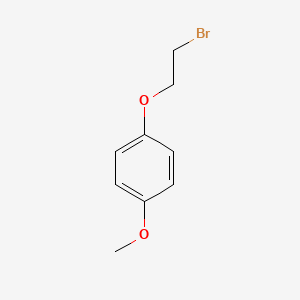

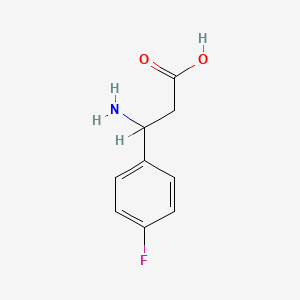

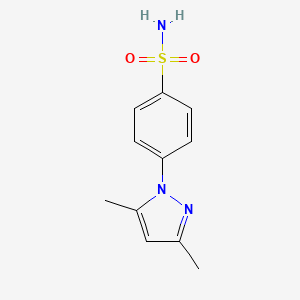

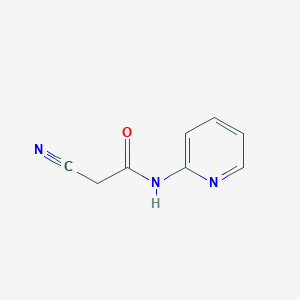

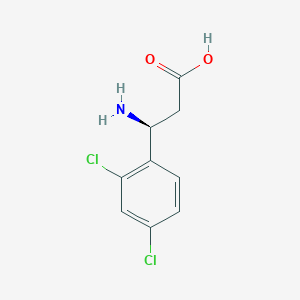

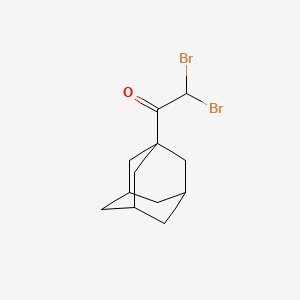

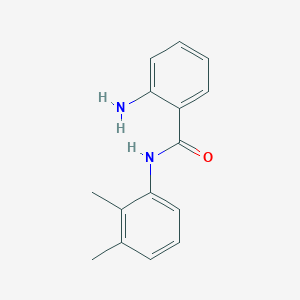

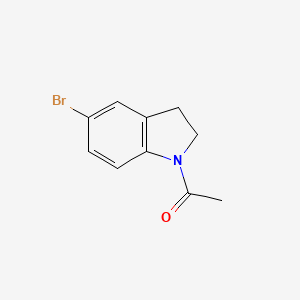

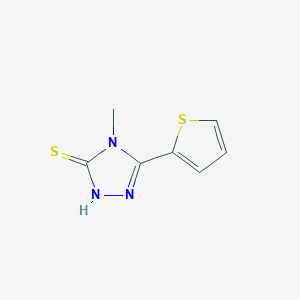

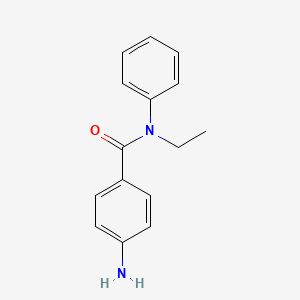

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)

![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)